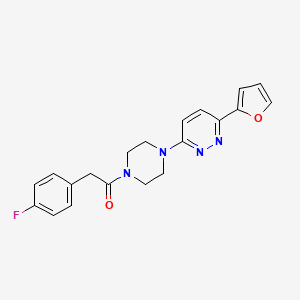![molecular formula C16H14N2O5S B2467937 ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate CAS No. 1170873-91-2](/img/structure/B2467937.png)
ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate is a complex organic compound featuring an oxazolyl group linked to a thiophene ring via an acetamido bridge. Such structures are of interest due to their potential bioactivity and utility in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: Formation of the oxazolyl group from appropriate benzoxazole precursors under conditions like refluxing with appropriate dehydrating agents.
Step 2: The acetamido linkage is typically formed through amidation reactions where acetic acid derivatives are reacted with amines.
Step 3: Introduction of the thiophene ring often involves cross-coupling reactions, such as Suzuki or Stille coupling, utilizing thiophene precursors and suitable palladium catalysts.
Industrial Production Methods: : Industrial-scale production might involve the continuous flow synthesis where reagents are combined under controlled temperatures and pressures to enhance yield and purity. Automated systems monitor and adjust reaction parameters to maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation to form sulfoxide or sulfone derivatives using oxidizing agents like m-CPBA.
Reduction: Selective reduction might target the oxazole ring, yielding dihydrooxazole derivatives.
Substitution: Various substituents can be introduced on the thiophene ring or the oxazole moiety through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Catalysts for substitutions: Palladium-based catalysts for coupling reactions, Lewis acids for electrophilic substitutions.
Major Products
Oxidation typically yields sulfoxides or sulfones.
Reduction might produce dihydro derivatives.
Substitution reactions can yield a variety of functionalized products, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
This compound has versatile applications:
Chemistry: : Used in synthetic organic chemistry as a building block for complex molecule synthesis.
Medicine: : Investigated for its possible bioactivity, including antimicrobial or anticancer properties.
Industry: : Utilized in material science for developing new polymers or as intermediates in the synthesis of more complex industrial chemicals.
Mecanismo De Acción
The bioactivity of ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate might be attributed to:
Molecular Targets: : Enzymes, receptors, or nucleic acids where the oxazole and thiophene rings can interact with biological macromolecules.
Pathways Involved: : Likely involves the inhibition or activation of key biochemical pathways, depending on its specific molecular interactions.
Comparación Con Compuestos Similares
Ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate stands out for:
Unique Structural Features: : The combination of oxazole and thiophene rings linked via an acetamido bridge.
Similar Compounds: : Other oxazole or thiophene derivatives like benzoxazole, thiophene-2-carboxylic acid, and their respective amides.
Uniqueness: : It offers a distinctive framework that may provide a different spectrum of bioactivity compared to its analogues, highlighting its potential for unique applications in science and industry.
Propiedades
IUPAC Name |
ethyl 2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-2-22-15(20)10-7-8-24-14(10)17-13(19)9-18-11-5-3-4-6-12(11)23-16(18)21/h3-8H,2,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQFFKGJEGVJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)CN2C3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
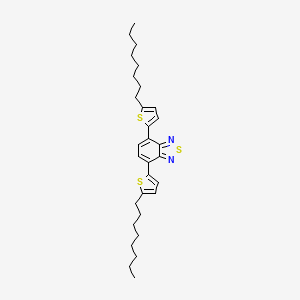
![4-Bromo-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2467857.png)

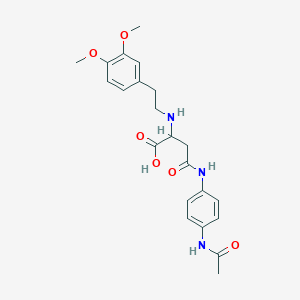
![2-{[(2,4-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2467861.png)
![ethyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2467862.png)

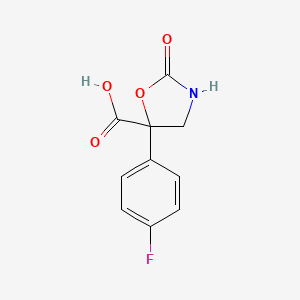


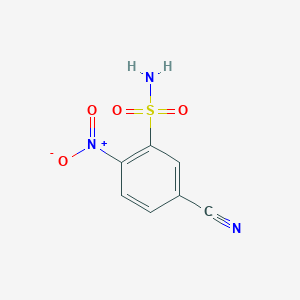
![Ethyl 2-[4-(dipropylsulfamoyl)benzamido]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2467874.png)
